

Application of 4-(Benzylloxy)benzaldehyde in fragrance and flavor industry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzylloxy)benzaldehyde

Cat. No.: B128563

[Get Quote](#)

Application Notes and Protocols: 4-(Benzylloxy)benzaldehyde

Abstract: This document provides detailed application notes and experimental protocols for **4-(Benzylloxy)benzaldehyde**, a versatile aromatic aldehyde. It covers its physicochemical properties, olfactory profile, applications as a synthetic intermediate, and relevant safety information. Detailed protocols for its synthesis, analytical quality control, and sensory evaluation are provided for researchers and industry professionals.

Application Notes Overview and Chemical Identity

4-(Benzylloxy)benzaldehyde (CAS No: 4397-53-9) is an aromatic organic compound characterized by a benzaldehyde structure with a benzylloxy group at the para (4) position.^{[1][2]} It appears as a creamish to yellow crystalline powder and is also known by its synonyms, including 4-(Phenylmethoxy)benzaldehyde and p-(Benzylloxy)benzaldehyde.^{[2][3][4]} While it possesses a pleasant, sweet, and floral aromatic profile, its primary documented application is not as a direct fragrance or flavor ingredient but as a key intermediate in organic synthesis.^{[1][2][5]}

Olfactory and Flavor Profile

4-(BenzylOxy)benzaldehyde is described as having a sweet, floral odor.^[2] However, its direct application in commercial fragrance and flavor formulations is not well-established. Some sources explicitly state it is "not for fragrance use" and "not for flavor use".^[5] Furthermore, it does not have a FEMA (Flavor and Extract Manufacturers Association) number, which suggests it is not generally recognized as safe (GRAS) for use as a flavoring agent in the United States.^{[6][7]} Its pleasant aroma makes it a subject of interest, but its principal value lies in its role as a precursor to other molecules.

Applications in Synthesis

The most significant application of **4-(BenzylOxy)benzaldehyde** is as a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals.^{[1][2]} Its aldehyde functional group and stable benzylOxy protecting group make it a valuable building block for creating more complex molecules. It has been specifically cited in the synthesis of estrogen receptor β -selective ligands and other complex organic compounds, highlighting its importance in medicinal chemistry and drug development research.^{[8][9]}

Stability, Storage, and Handling

4-(BenzylOxy)benzaldehyde is stable under normal temperatures and pressures but is noted to be air-sensitive.^[2] For long-term stability, it should be stored in a cool, dark place, sealed in a dry environment, preferably under an inert atmosphere.^{[2][9]} It is incompatible with strong oxidizing and reducing agents.^[2] Standard laboratory precautions, including the use of eye shields and gloves, are recommended during handling.

Safety and Regulatory Status

Toxicological data on **4-(BenzylOxy)benzaldehyde** is limited, though it is generally considered to have low acute toxicity.^[2] However, it may cause skin, eye, and respiratory irritation, as indicated by GHS hazard statements.^{[2][9]} The compound does not have a specific standard listed by the International Fragrance Association (IFRA), which governs the safe use of fragrance ingredients.^{[10][11]} This lack of specific regulation aligns with its primary use as a chemical intermediate rather than a direct-to-consumer fragrance component.

Data Presentation

Table 1: Physicochemical Properties of 4-(Benzylxy)benzaldehyde

Property	Value	Reference(s)
CAS Number	4397-53-9	[1][4]
Molecular Formula	C ₁₄ H ₁₂ O ₂	[1][4]
Molecular Weight	212.24 g/mol	[9]
Appearance	Creamish to yellow crystalline powder	[2][9]
Melting Point	71-74 °C	[9]
Boiling Point	197-199 °C (at 11 mmHg)	[9]
Solubility	Insoluble in water	[2][6]
Purity (Typical)	≥ 97% (GC)	[1][8]

Table 2: Regulatory and Safety Identifiers

Identifier	Value	Reference(s)
EC Number	224-527-2	[4]
GHS Signal Word	Warning	[9]
GHS Hazard Statements	H315, H319, H335	[9]
Hazard Class	IRRITANT	[9]
WGK (Germany)	3	[9]
TSCA	Yes	[9]

Experimental Protocols

Protocol for Synthesis via Williamson Etherification

This protocol describes the synthesis of **4-(Benzylxy)benzaldehyde** from **4-hydroxybenzaldehyde** and **benzyl bromide**.[12]

Materials:

- 4-hydroxybenzaldehyde
- Benzyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Ethanol (anhydrous)
- Ethyl acetate (EtOAc)
- Diethyl ether (Et₂O)
- 5% Sodium hydroxide (NaOH) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

- Set up a round-bottom flask with a reflux condenser under a nitrogen atmosphere.
- To the flask, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (~3.5 eq), and anhydrous ethanol.
- Add benzyl bromide (~1.03 eq) to the mixture.
- Heat the reaction mixture to reflux and maintain for approximately 14 hours.[\[12\]](#)
- After cooling to room temperature, filter the mixture to remove the solid potassium carbonate, washing the residue with ethyl acetate.[\[12\]](#)
- Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

- Dissolve the resulting crude product in diethyl ether.
- Transfer the ether solution to a separatory funnel and wash sequentially with 5% NaOH solution, distilled water, and finally with a saturated NaCl solution.[12]
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to yield pure **4-(BenzylOxy)benzaldehyde** as colorless or off-white crystals.[12]

Protocol for Quality Control via GC-MS

This protocol outlines a general method for assessing the purity and confirming the identity of synthesized **4-(BenzylOxy)benzaldehyde**.

Instrumentation & Consumables:

- Gas chromatograph with a mass spectrometer detector (GC-MS).
- Capillary column suitable for aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent).
- Helium (carrier gas).
- Sample vials, autosampler (if available).
- Solvent (e.g., Ethyl Acetate or Dichloromethane, HPLC grade).

Procedure:

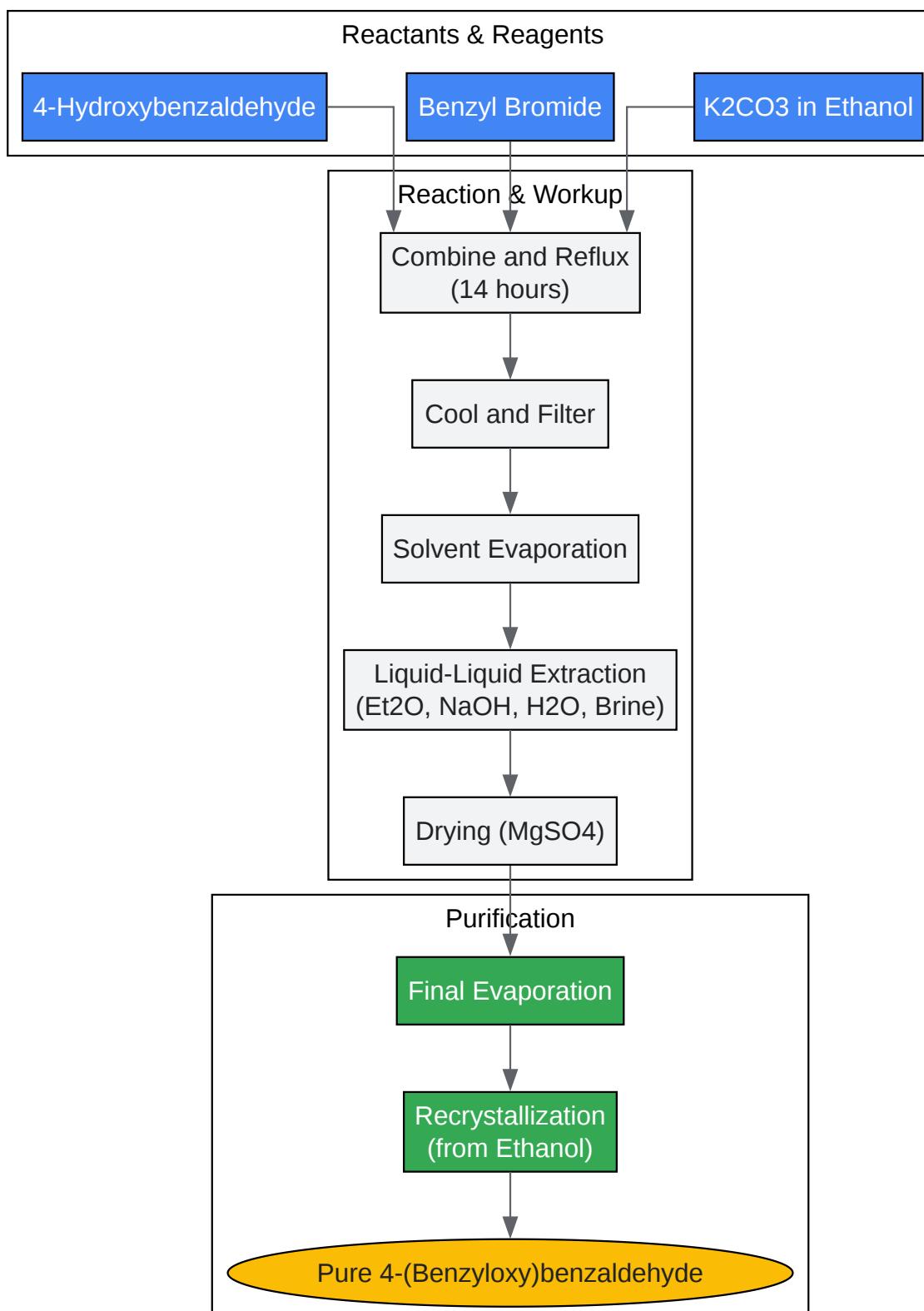
- Sample Preparation: Prepare a dilute solution of the **4-(BenzylOxy)benzaldehyde** sample (~1 mg/mL) in the chosen solvent.
- GC-MS Method Setup:
 - Injector Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1 ratio)

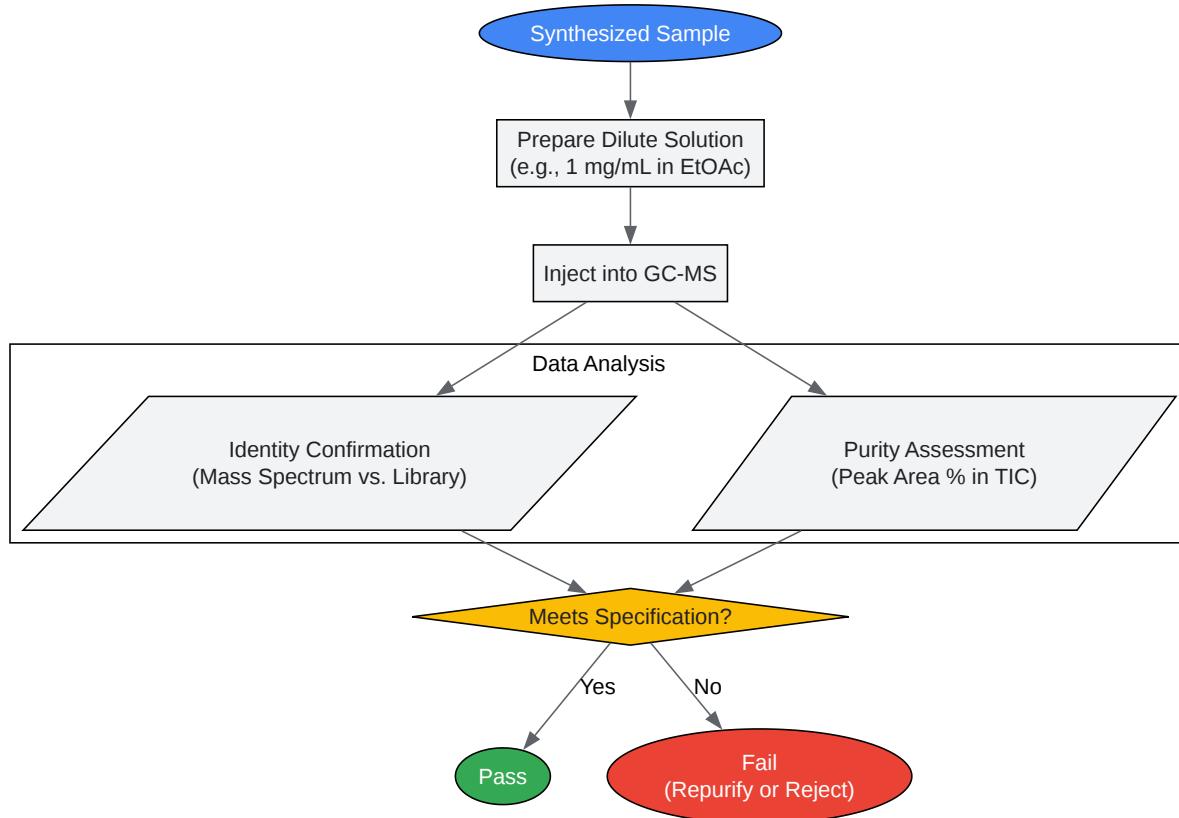
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.
- Analysis: Inject the sample and acquire the data.
- Data Interpretation:
 - Purity: Determine the purity by calculating the peak area percentage from the total ion chromatogram (TIC). The main peak should correspond to **4-(BenzylOxy)benzaldehyde**.
 - Identity Confirmation: Compare the obtained mass spectrum of the main peak with a reference spectrum (e.g., from a spectral library like NIST). The fragmentation pattern should match, with characteristic ions for the compound.

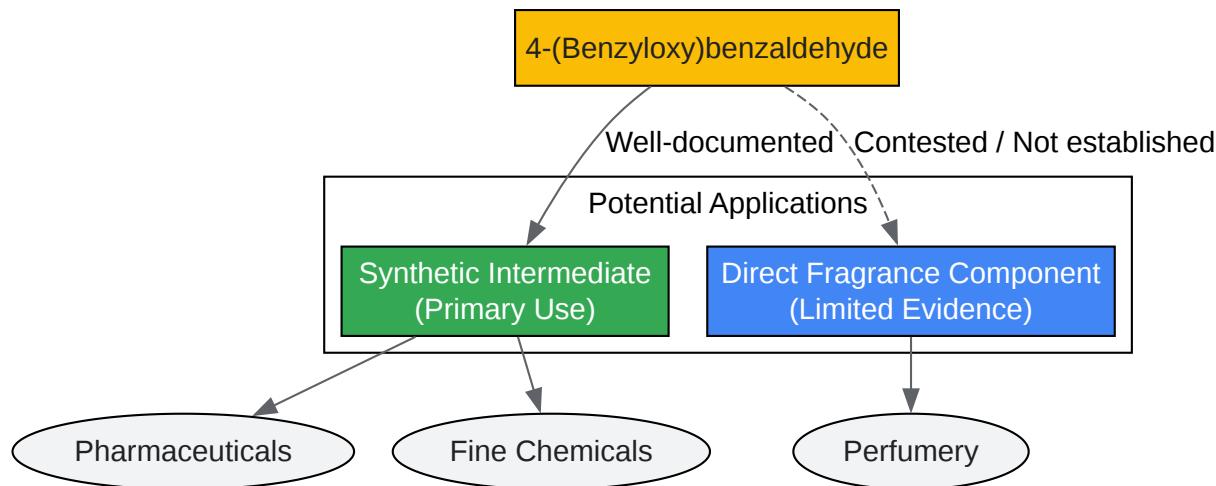
Protocol for Sensory Evaluation (General Method)

This protocol describes a standard methodology for the sensory evaluation of an aromatic chemical by a trained panel.

Materials:


- Odor-free smelling strips (blotters).


- Sample of **4-(BenzylOxy)benzaldehyde**, diluted to 10% in an odorless solvent (e.g., diethyl phthalate or ethanol).
- Reference standards (if applicable).
- Odor-neutral evaluation room.


Procedure:

- Preparation: Dip the smelling strips into the diluted sample solution to a depth of approximately 1 cm. Allow the solvent to evaporate for 30-60 seconds.
- Initial Evaluation (Top Note): Present the strips to the panelists. Panelists should assess the initial odor character, intensity, and any immediate impressions. Descriptions are recorded.
- Evaluation Over Time (Dry Down): Place the smelling strips on a labeled rack. Panelists re-evaluate the strips at set time intervals (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
- Data Recording: At each interval, panelists record detailed descriptions of the odor profile, noting how the character changes over time. They also assess the tenacity (longevity) of the scent on the strip.
- Analysis: Compile the descriptions from all panelists to create a comprehensive olfactory profile of the material, including its main characteristics, nuances, and performance over time.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... guidechem.com
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. 4-benzyl oxybenzaldehyde, 4397-53-9 thegoodscentscompany.com
- 6. 4-benzyl oxybenzaldehyde flavscents.com
- 7. femaflavor.org [femaflavor.org]
- 8. scientificlabs.com [scientificlabs.com]
- 9. 4-BenzylOxybenzaldehyde | 4397-53-9 chemicalbook.com

- 10. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 11. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 12. 4-(Benzyl)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of 4-(Benzyl)benzaldehyde in fragrance and flavor industry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128563#application-of-4-benzylbenzaldehyde-in-fragrance-and-flavor-industry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com